REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:7]=[CH:6][C:5]([N:8]=[C:9]=[O:10])=[CH:4][C:3]=1[C:11]([F:14])([F:13])[F:12].C1(C)C=CC=CC=1.CO.C(Cl)(=O)C.[NH2:28][C:29]1[CH:45]=[CH:44][C:32]([O:33][C:34]2[CH:39]=[CH:38][N:37]=[C:36]([C:40]([NH:42][CH3:43])=[O:41])[CH:35]=2)=[CH:31][C:30]=1[F:46]>O1CCCC1>[OH2:10].[Cl:1][C:2]1[CH:7]=[CH:6][C:5]([NH:8][C:9]([NH:28][C:29]2[CH:45]=[CH:44][C:32]([O:33][C:34]3[CH:39]=[CH:38][N:37]=[C:36]([C:40]([NH:42][CH3:43])=[O:41])[CH:35]=3)=[CH:31][C:30]=2[F:46])=[O:10])=[CH:4][C:3]=1[C:11]([F:12])([F:13])[F:14] |f:6.7|
|
Name
|
|
Quantity
|
18.7 g
|
Type
|
reactant
|
Smiles
|
ClC1=C(C=C(C=C1)N=C=O)C(F)(F)F
|
Name
|
|
Quantity
|
21.1 g
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)C
|
Name
|
|
Quantity
|
9 g
|
Type
|
reactant
|
Smiles
|
C(C)(=O)Cl
|
Name
|
|
Quantity
|
20 g
|
Type
|
reactant
|
Smiles
|
NC1=C(C=C(OC2=CC(=NC=C2)C(=O)NC)C=C1)F
|
Name
|
|
Quantity
|
180 g
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
7.8 g
|
Type
|
reactant
|
Smiles
|
CO
|
Name
|
|
Quantity
|
30 g
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
20 °C
|
Type
|
CUSTOM
|
Details
|
The resulting solution was stirred for 3 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
the reaction
|
Type
|
ADDITION
|
Details
|
were added dropwise within 15 minutes to the reaction mixture
|
Duration
|
15 min
|
Type
|
STIRRING
|
Details
|
After additional stirring for approximately 2 hours the suspension
|
Duration
|
2 h
|
Type
|
FILTRATION
|
Details
|
was filtered
|
Type
|
WASH
|
Details
|
the solid was washed with tetrahydofuran (18.2 g) and acetone (136.4 g)
|
Type
|
ADDITION
|
Details
|
The solid was added to a mixture of acetone (268.6 g), water (55.8 g)
|
Type
|
CUSTOM
|
Details
|
at 40° C
|
Type
|
STIRRING
|
Details
|
The mixture was stirred for additional 30 minutes
|
Duration
|
30 min
|
Type
|
CUSTOM
|
Details
|
Then the crystallization
|
Type
|
ADDITION
|
Details
|
31.6 g of water were added
|
Type
|
TEMPERATURE
|
Details
|
The suspension was cooled down to approx. 3° C.
|
Type
|
STIRRING
|
Details
|
stirred for 30 minutes
|
Duration
|
30 min
|
Type
|
FILTRATION
|
Details
|
The product was filtered off
|
Type
|
WASH
|
Details
|
washed with a cold mixture of acetone (106 g) and water (44 g)
|
Type
|
CUSTOM
|
Details
|
dried under reduced pressure (30° C., 80 mbar)
|
Reaction Time |
3 h |
Name
|
4-{4-[({[4-chloro-3-(trifluoromethyl)-phenyl]amino}carbonyl)amino]-3-fluorophenoxy}-N-methylpyridine-2-carboxamide monohydrate
|
Type
|
product
|
Smiles
|
O.ClC1=C(C=C(C=C1)NC(=O)NC1=C(C=C(OC2=CC(=NC=C2)C(=O)NC)C=C1)F)C(F)(F)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 31.8 g | |
YIELD: PERCENTYIELD | 83% | |
YIELD: CALCULATEDPERCENTYIELD | 150.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |